Here are some key scientific research applications of 1,4-Dioxane-d8:
1,4-Dioxane-d8 finds extensive use as an internal standard in analytical chemistry, particularly for environmental and food analysis []. An internal standard is a known compound added to a sample before analysis. It helps researchers measure the target analyte (the substance being measured) more accurately by accounting for factors like matrix effects and instrument variability.
1,4-Dioxane-d8 is a deuterated isotopologue of 1,4-dioxane, a cyclic ether with the molecular formula . The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen. This modification enhances its utility in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry. 1,4-Dioxane itself is a colorless liquid with a faint pleasant odor, highly soluble in water, and often used as a solvent in laboratories and industrial processes .
While 1,4-dioxane itself is a suspected carcinogen, 1,4-dioxane-d8 is not extensively studied for its toxicity. However, due to its structural similarity, it's advisable to handle it with caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) such as gloves and safety glasses [, ].
1,4-Dioxane-d8 can be synthesized through several methods:
These methods leverage the properties of deuterated precursors to ensure that the final product retains the desired isotopic labeling.
1,4-Dioxane-d8 is predominantly used in analytical chemistry:
Its isotopic labeling enhances sensitivity and accuracy in analytical measurements.
Interaction studies involving 1,4-dioxane-d8 primarily focus on its behavior in analytical contexts. Its use as an internal standard allows for improved quantification of analytes in complex mixtures. Studies have indicated that it can help correct for matrix effects and improve recovery rates during sample analysis .
Several compounds share structural similarities with 1,4-dioxane-d8. Notable examples include:
Compound | Molecular Formula | Unique Features |
---|---|---|
1,3-Dioxolane | C3H6O2 | Contains a five-membered ring; less stable than 1,4-dioxane. |
Tetrahydrofuran | C4H8O | A saturated cyclic ether; more reactive than 1,4-dioxane. |
Dimethoxyethane | C4H10O2 | Contains two methoxy groups; used as a solvent. |
The unique isotopic labeling of 1,4-dioxane-d8 provides distinct advantages in analytical chemistry applications. Its stability and solubility characteristics make it particularly valuable for precise measurements in complex matrices compared to its non-deuterated counterparts and other similar compounds.
Flammable;Irritant;Health Hazard